Asperuloide C
Description
Asperuloide C (C₂₈H₄₃O₁₄) is a dimeric iridoid glucoside isolated from Asperula maximowiczii . It was first characterized in 2002 alongside Asperuloides A and B. Key features include:
- Molecular structure: A dimeric framework with ester and hydroxyl groups, as indicated by IR peaks at 3422 cm⁻¹ (hydroxyl) and 1718 cm⁻¹ (ester) .
- Stereochemistry: A negative optical rotation ([α]ᴅ¹⁹ = -53.2° in MeOH), suggesting distinct chirality compared to related compounds .
- Biosynthetic origin: Derived from iridoid precursors, common in plants of the Rubiaceae family, which are known for bioactive secondary metabolites .
Properties
Molecular Formula |
C28H42O14 |
|---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-[3-hydroxy-2-[(1S,2R,3S)-2-methoxycarbonyl-3-methylcyclopentyl]propanoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C28H42O14/c1-11-5-6-13(19(11)26(36)38-4)15(8-29)25(35)40-17-7-14-16(24(34)37-3)10-39-27(20(14)12(17)2)42-28-23(33)22(32)21(31)18(9-30)41-28/h10-15,17-23,27-33H,5-9H2,1-4H3/t11-,12-,13+,14+,15?,17-,18+,19+,20+,21+,22-,23+,27-,28-/m0/s1 |
InChI Key |
PFSFXJSOGDCTSL-ZPYUVLKVSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H]1C(=O)OC)C(CO)C(=O)O[C@H]2C[C@H]3[C@@H]([C@H]2C)[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC1CCC(C1C(=O)OC)C(CO)C(=O)OC2CC3C(C2C)C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O |
Synonyms |
asperuloide C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Structural and Spectroscopic Data
Key Observations:
Molecular Formula : this compound has an additional CH₅O unit compared to A and B, likely due to a methoxy or hydroxyl substitution .
Stereochemical Differences : The progressive increase in negative optical rotation (A: -19.5° → C: -53.2°) implies enhanced chirality, possibly from additional stereocenters or glycosidic linkages .
IR Profiles : All three compounds share hydroxyl and ester groups, but Asperuloide B shows a distinct ester peak at 1726 cm⁻¹, suggesting a different electronic environment .
Mass Spectrometry : The 32 Da difference between this compound (603.2663) and A/B (571.23xx) confirms the presence of an extra oxygenated functional group .
Comparison with Other Iridoid Glycosides
Asperuloside (CAS 14259-45-1)
Piccouioside II
- Co-isolation : Piccouioside II was isolated alongside this compound in Asperula maximowiczii but differs in glycosylation patterns and bioactivity .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Asperuloide C in laboratory settings, and how can researchers ensure reproducibility?
- Answer : this compound synthesis typically involves [describe general synthetic routes, e.g., cycloaddition or glycosylation steps]. To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst) and validate purity via HPLC or NMR . Include step-by-step protocols in the "Experimental" section of manuscripts, adhering to journal guidelines for compound characterization (e.g., reporting retention factors, spectral data) . For novel methods, provide raw data in supplementary materials to enable replication .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound’s structural and chemical properties?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) is critical for structural elucidation, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight . Pair these with chromatographic methods (e.g., reverse-phase HPLC) to assess purity. For crystalline forms, X-ray diffraction provides definitive structural confirmation . Report spectral anomalies (e.g., solvent peaks) to avoid misinterpretation .
Advanced Research Considerations
Q. How can researchers design experiments to elucidate this compound’s molecular targets and mechanisms of action in cellular models?
- Answer : Employ a combination of in silico docking studies (to predict target binding) and in vitro assays (e.g., kinase inhibition, fluorescence polarization). Use CRISPR/Cas9 gene knockout models to validate target engagement . For mechanistic studies, integrate transcriptomic or proteomic profiling to identify downstream pathways affected by this compound . Ensure controls (e.g., vehicle-treated cells) are included to isolate compound-specific effects .
Q. What strategies are recommended for resolving contradictions in reported bioactivity data for this compound across studies?
- Answer : Conduct a meta-analysis of existing data to identify variables (e.g., cell line heterogeneity, assay conditions) contributing to discrepancies . Replicate experiments under standardized protocols, varying one parameter at a time (e.g., pH, incubation time). Use statistical tools (ANOVA, regression analysis) to quantify the impact of each variable . Publish negative results to enhance data transparency .
Data Analysis and Interpretation
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s pharmacological assays?
- Answer : Fit dose-response curves using nonlinear regression models (e.g., four-parameter logistic equation) to calculate EC₅₀/IC₅₀ values . Report confidence intervals and goodness-of-fit metrics (R², residual plots). For comparative studies, apply Student’s t-test or Mann-Whitney U test, adjusting for multiple comparisons (e.g., Bonferroni correction) . Share raw data in supplementary tables to enable independent validation .
Q. How should researchers address batch-to-batch variability in this compound synthesis during data interpretation?
- Answer : Quantify variability via quality control metrics (e.g., purity by HPLC, yield consistency). Use multivariate analysis (e.g., PCA) to correlate batch-specific impurities with bioactivity outliers . In manuscripts, disclose batch numbers and analytical results to contextualize findings .
Experimental Design and Optimization
Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics and toxicity?
- Answer : Prioritize models with metabolic similarity to humans (e.g., murine CYP450 isoforms) for pharmacokinetic studies . For toxicity, adhere to OECD guidelines (e.g., acute/chronic dosing protocols) and include histopathological endpoints . Justify sample sizes using power analysis to ensure statistical robustness .
Q. How can researchers optimize this compound’s solubility and stability in experimental formulations?
- Answer : Screen co-solvents (e.g., DMSO, cyclodextrins) and pH buffers to enhance aqueous solubility. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification . Report storage conditions and excipient ratios in methods sections to aid reproducibility .
Data Presentation and Publication
Q. What are the best practices for presenting complex datasets (e.g., omics profiles) in this compound studies?
- Answer : Use heatmaps or volcano plots to visualize differentially expressed genes/proteins, annotated with pathway analysis tools (e.g., KEGG, GO) . For large datasets, deposit raw files in public repositories (e.g., GEO, PRIDE) and reference accession numbers in the manuscript . In tables, highlight key findings (e.g., fold-changes, p-values) while relegating raw data to supplements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
